molecular formula C14H14N2O B1267700 2-amino-N-(4-methylphenyl)benzamide CAS No. 32212-38-7

2-amino-N-(4-methylphenyl)benzamide

Cat. No.: B1267700
CAS No.: 32212-38-7
M. Wt: 226.27 g/mol
InChI Key: ULNAKLMMGXHGJQ-UHFFFAOYSA-N
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Description

2-amino-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O. It is a derivative of benzamide, where the benzene ring is substituted with an amino group and a 4-methylphenyl group.

Mechanism of Action

Target of Action

This compound is a crucial building block of many drug candidates , suggesting it may interact with a variety of biological targets

Mode of Action

It’s known that the compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products . This suggests a complex interaction with its targets.

Biochemical Pathways

Given its role as a building block in various drug candidates , it’s likely that this compound influences multiple biochemical pathways

Result of Action

As a key building block in various drug candidates , it’s plausible that this compound exerts diverse effects at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary synthetic routes for the preparation of 2-amino-N-(4-methylphenyl)benzamide:

Industrial Production Methods

In industrial settings, the continuous flow process is often employed for the synthesis of this compound. This method uses a microreactor system to optimize reaction conditions and achieve high yields. For instance, using 4-methylbenzene-1,3-diamine as the starting material and benzoic anhydride as the acylating agent, the compound can be synthesized with a yield of 85.7% within 10 minutes .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methylphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: The original amino compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-amino-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNAKLMMGXHGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331318
Record name 2-amino-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32212-38-7
Record name 2-amino-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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